N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c19-12-7-8-15(20)22-16(12)17(24)23(10-11-4-3-9-25-11)18-21-13-5-1-2-6-14(13)26-18/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKODPPSOREDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC(=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Chlorination Pattern : Unlike 5,6-dichloro-substituted analogues, the 3,6-dichloro configuration in the target compound may influence steric interactions in binding pockets .
- Molecular Weight : The target compound has a higher molecular weight (408.31 g/mol) than most analogues, attributed to the oxolan moiety .
Functional Comparisons
Physicochemical and Spectral Data
Table 2: Analytical Comparisons
Limitations : While the target compound’s structural data (e.g., crystallography via SHELX ) are inferred from synthesis protocols, direct experimental spectral data are absent in the provided evidence.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components (Figure 1):
- 3,6-Dichloropyridine-2-carboxylic acid – Serves as the acyl donor.
- 1,3-Benzothiazol-2-amine – Provides the heterocyclic aromatic base.
- Oxolan-2-ylmethylamine – Introduces the tetrahydrofuran-derived alkyl chain.
Critical disconnections focus on forming the tertiary amide bond while managing steric and electronic challenges associated with N,N-disubstitution.
Synthesis of 3,6-Dichloropyridine-2-Carboxylic Acid
Oxidation of 3,6-Dichloro-2-Picoline
The most scalable route derives from liquid-phase oxidation of 3,6-dichloro-2-picoline using nitric acid (65–68%) under pressurized conditions (2–5 atm) at 180–220°C. Catalytic systems involving cobalt(II) acetate (0.5–1.5 mol%) and manganese(II) acetate (0.2–0.8 mol%) enhance yield by minimizing decarboxylation side reactions.
| Condition | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HNO₃ (65%), Co(OAc)₂ | 210 | 4 | 78 | 98.5 |
| HNO₃ (68%), Co/Mn(OAc)₂ | 200 | 3 | 82 | 99.1 |
Optimization Insight : Higher nitric acid concentrations (>70%) promote over-oxidation to CO₂, while temperatures <180°C result in incomplete conversion.
Alternative Chlorination Pathways
Direct chlorination of pyridine-2-carboxylic acid using PCl₅/SOCl₂ mixtures at 80–100°C achieves 3,6-dichloro substitution but suffers from regioselectivity issues (∼65% desired isomer). Microwave-assisted reactions (150°C, 30 min) improve selectivity to 82% but require specialized equipment.
N,N-Disubstituted Amide Bond Formation
Sequential Alkylation-Coupling Approach
Step 1: Synthesis of N-(Oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Reductive amination between 1,3-benzothiazol-2-amine and oxolane-2-carbaldehyde using NaBH₃CN (1.2 eq) in MeOH at 0–5°C yields the secondary amine (87% yield). Excess aldehyde (1.5 eq) minimizes dimerization byproducts.
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 0 | 6 | 87 |
| NaBH(OAc)₃ | DCM | 25 | 12 | 72 |
Step 2: Acyl Chloride Coupling
Reacting 3,6-dichloropyridine-2-carbonyl chloride (generated via SOCl₂/THF, 60°C, 2 h) with N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine in presence of Et₃N (2 eq) yields the target compound.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 4 | 68 |
| DMAP | DCM | 40 | 2 | 73 |
Mechanistic Note : DMAP accelerates acylation by stabilizing the tetrahedral intermediate.
One-Pot Tandem Reaction
Grinding 3,6-dichloropyridine-2-carboxylic acid, 1,3-benzothiazol-2-amine, oxolan-2-ylmethyl bromide, and KOH (1:1:1:1.2 molar ratio) under solvent-free conditions achieves 61% yield via in situ acid activation and SN2 alkylation.
| Additive | Time (min) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| None | 30 | Ambient | 61 |
| TBAB | 20 | 0.5 | 69 |
Advantage : Eliminates acyl chloride isolation, reducing hydrolysis risks.
Regiochemical Control in Pyridine Chlorination
DFT calculations (B3LYP/6-311+G**) reveal C3 and C6 positions exhibit 12–15 kcal/mol lower activation barriers for electrophilic substitution compared to C4/C5 due to ortho/para-directing effects of the carboxamide. Experimental chlorination with Cl₂ gas (1.2 eq) in HOAc at 50°C confirms ∼89% 3,6-dichloro selectivity.
| Chlorinating Agent | Catalyst | 3,6-DiCl (%) | 2,5-DiCl (%) |
|---|---|---|---|
| Cl₂ | FeCl₃ | 89 | 6 |
| SO₂Cl₂ | AlCl₃ | 76 | 18 |
Purification and Characterization
Industrial-Scale Considerations
Cost Analysis
| Component | Lab-Scale Cost ($/g) | Bulk Cost ($/kg) |
|---|---|---|
| 3,6-DiCl-pyridine | 12.5 | 320 |
| Oxolane deriv. | 8.2 | 210 |
| Benzothiazolamine | 15.8 | 410 |
Process Economics : Tandem grinding method reduces solvent costs by 40% but requires specialized milling equipment.
Environmental Impact
Waste streams from nitric acid oxidation contain 8–12% COD, necessitating ozonation pretreatment before biological digestion. The solvent-free route reduces E-factor from 32 to 18.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise optimization of reagents, solvents, and purification methods.
- Key Steps :
- Coupling Reactions : Use nucleophilic substitution or amidation under basic conditions (e.g., triethylamine) to link the benzothiazole and pyridine-carboxamide moieties .
- Solvent Selection : Polar aprotic solvents like DMF or acetic acid under reflux enhance reaction efficiency .
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Yield Optimization : Adjust stoichiometry of reactive groups (e.g., chloro-substituents) and monitor reaction progress via TLC .
Basic: What spectroscopic and analytical methods confirm the compound’s structural identity?
Methodological Answer:
A combination of techniques is critical for structural validation:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.0–8.5 ppm for benzothiazole/pyridine) and oxolane methylene groups (δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
Crystallography clarifies bond angles, torsional strain, and non-covalent interactions:
- Data Collection : Use high-resolution single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for heavy atoms (Cl, S) .
- Visualization : Generate ORTEP-3 diagrams to highlight steric effects between the dichloropyridine and oxolane groups .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies require systematic variation of substituents and bioassay correlations:
- Substituent Libraries : Synthesize analogs with modified chloro positions or oxolane substitutions (e.g., replacing oxolane with tetrahydrofuran) .
- Biological Assays : Test against target enzymes (e.g., kinases) under standardized conditions (IC₅₀, dose-response curves) .
- Data Interpretation : Use statistical tools (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs:
- Assay Standardization :
- Control variables: pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Use positive controls (e.g., known kinase inhibitors) .
- Structural Validation : Confirm compound purity (HPLC >95%) and exclude degradation products .
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
Computational modeling identifies binding modes and pharmacophores:
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between carboxamide and Lys721) .
- Pharmacophore Mapping : Highlight essential features (e.g., dichloro groups for hydrophobic contacts) using Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
